Broader GAT Subtype Targeting Compared to the GAT1-Selective Inhibitor Tiagabine
2-Chloro-N-(1,3-dimethylbutyl)benzamide exhibits a balanced inhibition profile across multiple GABA transporter subtypes, a characteristic that contrasts sharply with the GAT1-specific inhibitor tiagabine. The compound's activity on mGAT2 (BGT-1) is particularly notable, an off-target affinity that tiagabine lacks . This broad-spectrum activity was confirmed in a consistent assay system using HEK293 cells expressing mouse GATs, measuring the reduction of [3H]GABA uptake [1][2].
| Evidence Dimension | Inhibition of mouse GABA transporter 2 (mGAT2/BGT-1) |
|---|---|
| Target Compound Data | IC50: 5.89 µM [1] |
| Comparator Or Baseline | Tiagabine IC50: >300 µM |
| Quantified Difference | Target compound is >50-fold more potent at mGAT2 than tiagabine. |
| Conditions | Inhibition of [3H]GABA uptake in HEK293 cells expressing mouse GAT2 [1][2] |
Why This Matters
For researchers studying mGAT2's physiological role or developing therapies for conditions like neuropathic pain, tiagabine is an ineffective tool, while 2-chloro-N-(1,3-dimethylbutyl)benzamide provides measurable inhibition.
- [1] BindingDB. BDBM50021387, CHEMBL3289585. Affinity Data for Sodium- and chloride-dependent betaine transporter (mGAT2). View Source
- [2] ChEMBL. CHEMBL3289585. Inhibition of mouse GAT2 expressed in HEK293 cells. View Source
